![molecular formula C25H31ClN2O2RuS B13387733 RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
RuCl(p-cymene)[(S,S)-MsDpen]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RuCl(p-cymene)[(S,S)-MsDpen] is a chiral diamine ligand complexed with ruthenium. This compound is known for its application in asymmetric transfer hydrogenation reactions, which are crucial in the synthesis of various chiral molecules. The compound’s structure includes a ruthenium center coordinated to a p-cymene ligand and a chiral diamine ligand, [(S,S)-MsDpen].
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(p-cymene)[(S,S)-MsDpen] typically involves the reaction of a ruthenium precursor, such as dichloro(p-cymene)ruthenium(II) dimer, with the chiral diamine ligand [(S,S)-MsDpen]. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for RuCl(p-cymene)[(S,S)-MsDpen] are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
RuCl(p-cymene)[(S,S)-MsDpen] primarily undergoes asymmetric transfer hydrogenation reactions. These reactions involve the transfer of hydrogen from a donor molecule to an acceptor molecule, resulting in the formation of chiral products.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen donors such as formic acid or isopropanol. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions are chiral amines and alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
科学的研究の応用
RuCl(p-cymene)[(S,S)-MsDpen] has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric synthesis, particularly in the production of chiral amines and alcohols.
Biology: The compound’s ability to catalyze the formation of chiral molecules makes it useful in the synthesis of biologically active compounds.
Medicine: Chiral amines and alcohols produced using this catalyst are key intermediates in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where the control of chirality is crucial.
作用機序
The mechanism by which RuCl(p-cymene)[(S,S)-MsDpen] exerts its effects involves the coordination of the ruthenium center to the substrate, followed by the transfer of hydrogen from the donor molecule to the substrate. The chiral environment provided by the [(S,S)-MsDpen] ligand ensures that the hydrogenation occurs in a stereoselective manner, leading to the formation of chiral products. The molecular targets and pathways involved in these reactions are primarily the imines and ketones that undergo hydrogenation.
類似化合物との比較
Similar Compounds
- RuCl(p-cymene)[(R,R)-Ts-DPEN]
- RuCl(p-cymene)[(S,S)-Ts-DPEN]
- RuCl(p-cymene)[(R,R)-FsDPEN]
Uniqueness
RuCl(p-cymene)[(S,S)-MsDpen] is unique due to its specific chiral ligand, [(S,S)-MsDpen], which provides a distinct chiral environment compared to other similar compounds. This uniqueness can result in different selectivities and efficiencies in asymmetric hydrogenation reactions, making it a valuable tool in the synthesis of specific chiral molecules.
特性
分子式 |
C25H31ClN2O2RuS |
|---|---|
分子量 |
560.1 g/mol |
IUPAC名 |
[(1S,2S)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m0.../s1 |
InChIキー |
MNPFGRNIWPPSEW-CEHYLXJWSA-M |
異性体SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+] |
正規SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one](/img/structure/B13387653.png)
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B13387658.png)

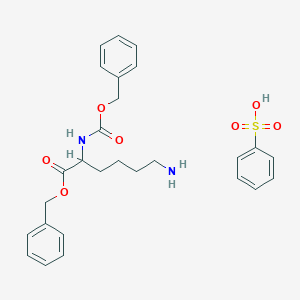
![potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13387673.png)
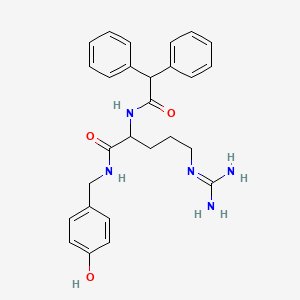
![[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)
![1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13387700.png)
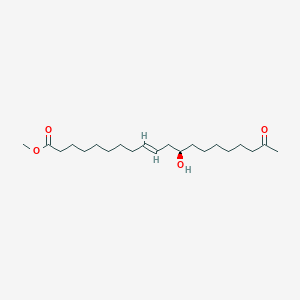
![2-(9,9'-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13387712.png)
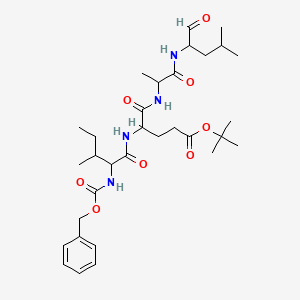
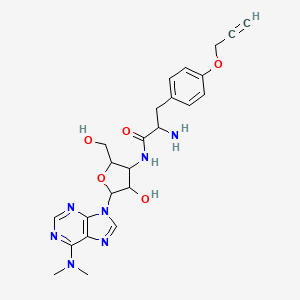

![2-[[36,38,40,42-Tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid](/img/structure/B13387734.png)
